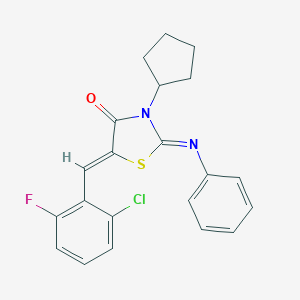![molecular formula C17H16N4O4S2 B388810 N-[2-(4-morpholinylcarbonyl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B388810.png)
N-[2-(4-morpholinylcarbonyl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-morpholinylcarbonyl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-morpholinylcarbonyl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This core is then functionalized with various substituents to achieve the desired compound. Common synthetic routes include:
Nitration and Reduction: The benzothiadiazole core is nitrated and subsequently reduced to introduce amino groups.
Sulfonylation: The amino groups are then sulfonylated using sulfonyl chlorides under basic conditions.
Coupling Reactions: The sulfonylated benzothiadiazole is coupled with benzoyl chloride derivatives in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-[2-(4-morpholinylcarbonyl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The benzoyl and morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学研究应用
N-[2-(4-morpholinylcarbonyl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
作用机制
The mechanism of action of N-[2-(4-morpholinylcarbonyl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and benzoyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- **2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-phenyl-N-pyridin-4-ylacetamide
- **4-Aminobenzo-2,1,3-thiadiazole
- **Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-4,5-dimethylthiophene-3-carboxylate
Uniqueness
N-[2-(4-morpholinylcarbonyl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide stands out due to its unique combination of benzothiadiazole, sulfonyl, benzoyl, and morpholine groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.
属性
分子式 |
C17H16N4O4S2 |
|---|---|
分子量 |
404.5g/mol |
IUPAC 名称 |
N-[2-(morpholine-4-carbonyl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C17H16N4O4S2/c22-17(21-8-10-25-11-9-21)12-4-1-2-5-13(12)20-27(23,24)15-7-3-6-14-16(15)19-26-18-14/h1-7,20H,8-11H2 |
InChI 键 |
RATQXYIMHHYOQT-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=NSN=C43 |
规范 SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=NSN=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


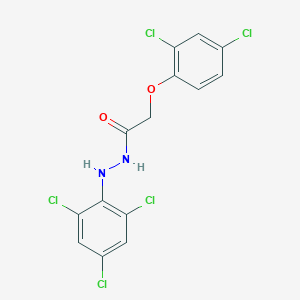
![ETHYL (2Z)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388731.png)
![ETHYL (2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388733.png)
![ETHYL (2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388734.png)
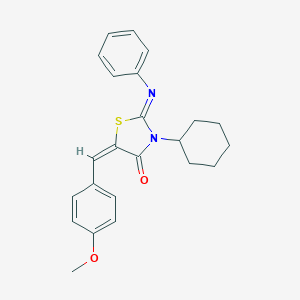
![ETHYL (2E)-5-(2,5-DIMETHOXYPHENYL)-2-[(4-METHOXY-2-METHYLPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388736.png)
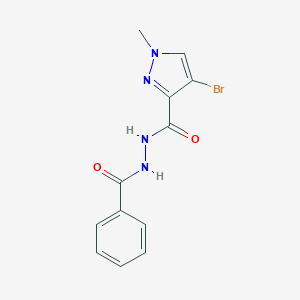
![3-cyclohexyl-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388740.png)
![ethyl 2-{[1-(2-cyanobenzyl)-1H-indol-3-yl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388741.png)
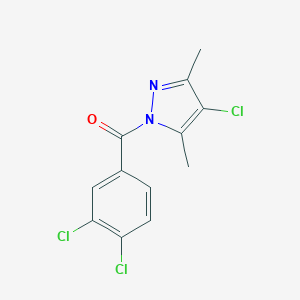
![2-chloro-N'-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]-4-nitrobenzohydrazide](/img/structure/B388745.png)
![ethyl 2-(4-iodobenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388746.png)
![3-Cyclopentyl-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388748.png)
